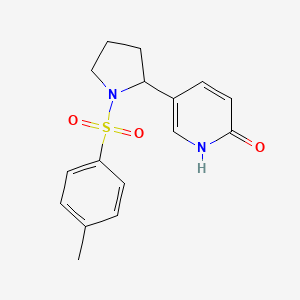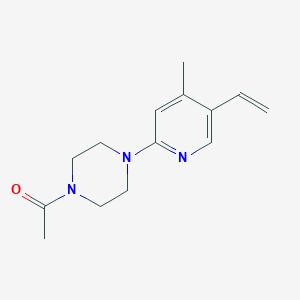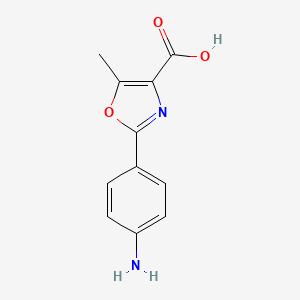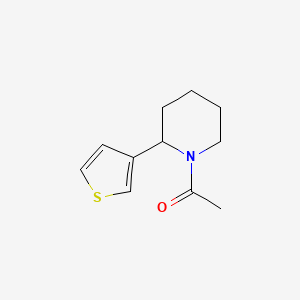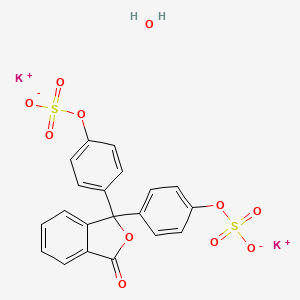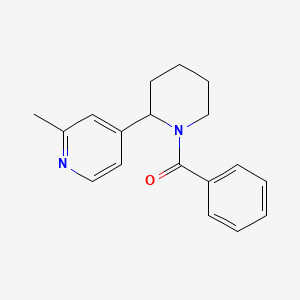
Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a chemical compound belonging to the quinolone family Quinolones are known for their significant relevance in medicinal chemistry due to their diverse therapeutic potentials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a multi-step process involving the cyclization of an appropriate precursor. This often includes the use of aniline derivatives and β-ketoesters under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group at the 8th position can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The propanoate ester is formed by reacting the quinolone derivative with propanoic acid or its derivatives under esterification conditions, typically using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Techniques such as flow chemistry and the use of continuous reactors can be employed to enhance efficiency and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinolone core or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinolone derivatives with potential pharmaceutical applications.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its quinolone core, it may exhibit antibacterial, antiviral, and anticancer properties, making it a candidate for drug development.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with specific molecular targets. The quinolone core is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with other cellular targets, such as receptors and enzymes, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-oxoquinolin-1(4H)-yl)propanoate: Lacks the methoxy group at the 8th position, which may affect its biological activity and chemical reactivity.
Ethyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its pharmacokinetic properties.
Methyl 3-(8-hydroxy-4-oxoquinolin-1(4H)-yl)propanoate: Contains a hydroxy group instead of a methoxy group, which may influence its solubility and reactivity.
Uniqueness
Methyl 3-(8-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is unique due to the presence of the methoxy group at the 8th position and the propanoate ester at the 3rd position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H15NO4 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
methyl 3-(8-methoxy-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C14H15NO4/c1-18-12-5-3-4-10-11(16)6-8-15(14(10)12)9-7-13(17)19-2/h3-6,8H,7,9H2,1-2H3 |
Clé InChI |
DSLBVHLJGAQGTC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1N(C=CC2=O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



